2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a structurally complex imidazole derivative featuring a 4-chlorobenzylthio substituent and a methylsulfonyl group. Imidazole derivatives are widely studied due to their versatility in medicinal chemistry and materials science. This compound’s core structure, 4,5-dihydro-1H-imidazole, serves as a key intermediate for synthesizing fused heterocyclic systems, which often exhibit pharmacological activities . The methylsulfonyl group enhances electrophilicity and stability, while the 4-chlorobenzylthio moiety introduces steric and electronic effects that may influence biological interactions .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMNKMPTGCKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the imidazole ring or the chlorobenzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, dechlorinated products.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Chlorobenzylthio Isomer Comparison
| Compound | Chlorine Position | Molecular Formula | Notable Properties |
|---|---|---|---|
| 2-((2-chlorobenzyl)thio)-...imidazole | ortho | C₁₀H₁₁ClN₂S | Higher steric hindrance |
| 2-((4-chlorobenzyl)thio)-...imidazole | para | C₁₁H₁₂ClN₂O₂S₂ | Enhanced electronic effects |
Variations in Sulfonyl Group Substituents
The sulfonyl group’s substituent (methyl vs. aryl) influences metabolic stability and binding affinity:
- 1-(Phenylsulfonyl)-2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole (C₁₆H₁₃Cl₂N₂O₂S₂): The bulky phenylsulfonyl group may reduce membrane permeability but improve resistance to enzymatic degradation compared to methylsulfonyl derivatives .
- Target compound (methylsulfonyl) : The smaller methyl group likely enhances solubility and bioavailability, making it more suitable for drug delivery systems .
Table 2: Sulfonyl Group Variations
| Compound | Sulfonyl Group | Molecular Formula | Key Characteristics |
|---|---|---|---|
| Target compound | Methyl | C₁₁H₁₂ClN₂O₂S₂ | High solubility |
| 1-(Phenylsulfonyl)-...imidazole | Phenyl | C₁₆H₁₃Cl₂N₂O₂S₂ | Improved metabolic stability |
Core Structure Modifications in Imidazole Derivatives
Modifications to the imidazole core or substituents alter pharmacological profiles:
- Target compound : The 4,5-dihydroimidazole core reduces ring strain, favoring synthetic accessibility and stability .
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, known for its diverse biological activities. This article explores its pharmacological properties, synthetic routes, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thioether linkage and a methylsulfonyl group attached to the imidazole ring. The presence of the 4-chlorobenzyl moiety enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy can be attributed to the imidazole ring's ability to interact with microbial enzymes and disrupt cellular functions.
Antitumor Activity
Imidazole derivatives have been investigated for their anticancer properties. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma) . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the imidazole ring can enhance antitumor activity.
The mechanism by which imidazole derivatives exert their biological effects often involves interference with enzyme activity or cellular signaling pathways. For instance, they may inhibit protein kinases or disrupt metabolic pathways critical for microbial survival .
Study 1: Antimicrobial Evaluation
In a study evaluating various imidazole derivatives, This compound was tested against several bacterial strains using the disc diffusion method. Results indicated a notable zone of inhibition comparable to standard antibiotics like ciprofloxacin.
Study 2: Anticancer Properties
Another study focused on the compound's effect on cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in treated cultures compared to control groups. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((4-chlorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via substitution reactions involving 4,5-dihydroimidazole precursors. For example, thioether formation using 4-chlorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) followed by sulfonylation with methylsulfonyl chloride. Reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) critically affect regioselectivity and yield .
- Key Data : Analogous imidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) achieved yields of 70–85% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expected signals include a singlet for the methylsulfonyl group (~3.2 ppm), a multiplet for the 4,5-dihydroimidazole ring protons (4.0–4.5 ppm), and aromatic protons from the 4-chlorobenzyl group (7.2–7.5 ppm) .
- IR : Stretching vibrations for S=O (1150–1250 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or acetonitrile improves purity, with HPLC analysis (C18 column, acetonitrile/water mobile phase) validating >95% purity .
Advanced Research Questions
Q. How can computational tools (e.g., AI-driven synthesis planners) optimize reaction pathways for this compound?
- Methodology : AI models (e.g., Reaxys, Pistachio) predict feasible routes by analyzing databases of imidazole syntheses. For example, retrosynthetic analysis prioritizes thiolation and sulfonylation steps, minimizing side reactions like over-sulfonation .
- Data Contradiction : AI models may suggest alternative solvents (e.g., DCM vs. DMF), requiring experimental validation to resolve discrepancies between predicted and observed yields .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Assays : Test compound efficacy across concentrations (1–100 µM) in microbial vs. mammalian cell lines to differentiate selective toxicity .
- Mechanistic Studies : Use molecular docking to compare binding affinities for microbial enzymes (e.g., bacterial dihydrofolate reductase) vs. human targets .
Q. How does X-ray crystallography clarify stereochemical ambiguities in the compound’s structure?
- Methodology : Single-crystal X-ray diffraction resolves bond angles and dihedral angles, confirming the spatial arrangement of the 4-chlorobenzylthio and methylsulfonyl groups. For example, crystallographic data for 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole revealed a dihedral angle of 85.3° between aromatic rings, influencing steric interactions .
Q. What experimental designs assess the compound’s environmental fate and ecotoxicology?
- Methodology :
- Degradation Studies : Expose the compound to UV light or microbial cultures, analyzing breakdown products via LC-MS .
- Trophic Transfer Models : Use aquatic microcosms to evaluate bioaccumulation in algae, daphnia, and fish .
- Data Gap : Limited data exist on long-term persistence; half-life predictions require validation against real-world soil/water samples .
Methodological Resources
- Synthetic Optimization : Reference analogous imidazole syntheses in PubChem datasets and Acta Crystallographica structural reports .
- Biological Assays : Align protocols with EPA/ISO guidelines for ecotoxicology testing .
- Computational Tools : Use Schrödinger Suite for docking studies and Synthia for retrosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
